![molecular formula C8H11NO4 B13317114 7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid](/img/structure/B13317114.png)
7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid is a rigid, non-chiral analogue of 2-aminoadipic acid. This compound is notable for its unique bicyclic structure, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid typically involves a multi-step process. One common method starts with dimethyl-meso-2,5-dibromohexanedioate, which undergoes a series of reactions to form the desired compound. A key step in this synthesis is the double alkylation of dimethyl pyrrolidine-2,5-dicarboxylate by 1-bromo-2-chloroethane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes used in laboratory settings can be scaled up for industrial applications. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein folding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism by which 7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. Its rigid structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Aminoadipic Acid: A structurally similar compound with different chemical properties.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with distinct biological activities.
Uniqueness
7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid is unique due to its rigid, non-chiral structure, which imparts specific chemical and physical properties not found in other similar compounds. This uniqueness makes it a valuable tool in various fields of scientific research.
Properties
Molecular Formula |
C8H11NO4 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid |
InChI |
InChI=1S/C8H11NO4/c10-5(11)7-1-2-8(9-7,4-3-7)6(12)13/h9H,1-4H2,(H,10,11)(H,12,13) |
InChI Key |
YATDJCAXVIVFQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(N2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[(2-Methylpropyl)amino]propyl}phenol](/img/structure/B13317034.png)
![2-{1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile](/img/structure/B13317042.png)
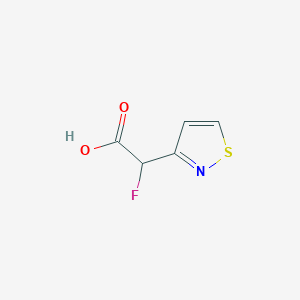
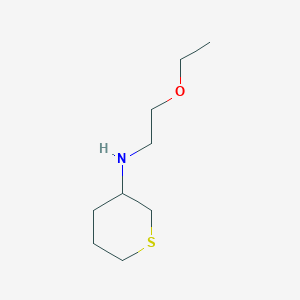
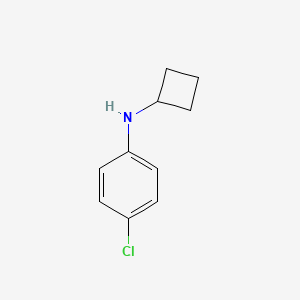

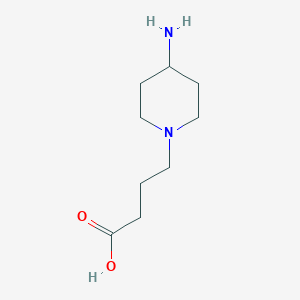

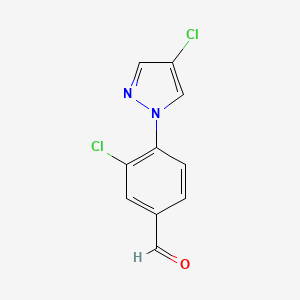

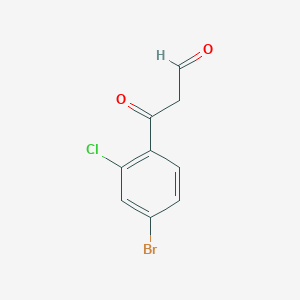
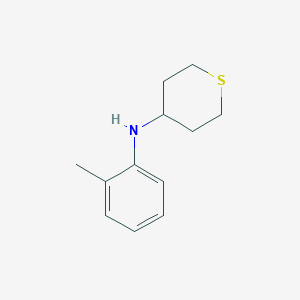
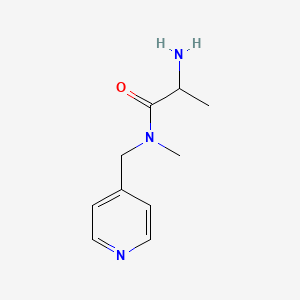
![1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13317127.png)
